Cas no 86393-37-5 (Amifloxacin)

Amifloxacin structure
Amifloxacin structure
Produktname:Amifloxacin
CAS-Nr.:86393-37-5
MF:C16H19FN4O3
MW:334.345466852188
CID:95119
PubChem ID:55492

Amifloxacin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Amifloxacin
    • 6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 1-methylamino-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid
    • 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 6-Fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • 6-Fluoro-1,4-dihydro-1-(methylamino)-7-(4-methylpiperaz
    • 6-fluoro-1-methylamino-7-(4-methyl-piperazino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • AMFX
    • 6-Fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (ACI)
    • Win 49375
    • 5TU5227KYQ
    • CS-7366
    • Q4746186
    • AMIFLOXACIN [USAN]
    • HY-U00221
    • compound 7 [PMID: 2834557]
    • CHEMBL6231
    • 86393-37-5
    • BS-49143
    • 6-Fluoro-methylamino-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • WIN-49375
    • WIN-49,375
    • DTXSID20235519
    • 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • Amifloxacino
    • 3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
    • Amifloxacine [French]
    • Win-493753
    • EINECS 289-231-8
    • AMIFLOXACIN [INN]
    • WIN 49, 375
    • 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid
    • SCHEMBL48001
    • CHEBI:169231
    • 6-luoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • Amifloxacinum
    • AMIFLOXACIN [MART.]
    • AKOS030530713
    • Amifloxacin [USAN:INN:BAN]
    • 3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
    • D02902
    • Amifloxacine
    • UNII-5TU5227KYQ
    • 6-fluoro-1,4-dihydro-1-methylamino-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • GTPL10758
    • NS00011868
    • Amifloxacino [Spanish]
    • Amifloxacinum [Latin]
    • Win49375
    • F87536
    • Win 49,375
    • Amifloxacin (USAN/INN)
    • Inchi: 1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
    • InChI-Schlüssel: RUXPNBWPIRDVTH-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(NC)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 334.14400
  • Monoisotopenmasse: 334.14411864g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 547
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nichts
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 76.1Ų

Experimentelle Eigenschaften

  • PSA: 77.81000
  • LogP: 0.83980

Amifloxacin Sicherheitsinformationen

  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

Amifloxacin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
W17290-1mg
Win49375
86393-37-5 97%
1mg
¥136.0 2024-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-250mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
250mg
¥4843.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-1mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
1mg
¥129.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-5mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
5mg
¥386.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD113841-50mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
50mg
¥1781.0 2024-04-17
Aaron
AR004Y26-10mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
10mg
$105.00 2025-02-12
Ambeed
A749227-5mg
6-Fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
86393-37-5 97%
5mg
$73.0 2025-02-28
1PlusChem
1P004XTU-1mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
1mg
$24.00 2024-04-21
1PlusChem
1P004XTU-5mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
5mg
$59.00 2024-04-21
1PlusChem
1P004XTU-25mg
3-Quinolinecarboxylicacid, 6-fluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-
86393-37-5 97%
25mg
$156.00 2024-04-21

Amifloxacin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Quinolone compounds
, European Patent Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 -
1.2 Solvents: Dichloromethane ,  Acetic anhydride
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
4.1 Solvents: N-Methyl-2-pyrrolidone
Referenz
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride
2.1 -
2.2 Solvents: Dichloromethane ,  Acetic anhydride
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
5.1 Solvents: N-Methyl-2-pyrrolidone
Referenz
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: N-Methyl-2-pyrrolidone
Referenz
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Quinolone compounds
, European Patent Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Quinolone compounds
, European Patent Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
2.1 Solvents: N-Methyl-2-pyrrolidone
Referenz
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
3.1 Solvents: N-Methyl-2-pyrrolidone
Referenz
A regiospecific synthesis of 1-methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Chu, Daniel T. W., Journal of Heterocyclic Chemistry, 1985, 22(4), 1033-4

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Quinolone compounds
, European Patent Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
Referenz
Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
Hermecz, Istvan; et al, Heterocycles, 1998, 48(6), 1111-1116

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Quinolone compounds
, European Patent Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide
Referenz
Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids
Hermecz, Istvan; et al, Heterocycles, 1998, 48(6), 1111-1116

Amifloxacin Raw materials

Amifloxacin Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86393-37-5)Amifloxacin
A1039638
Reinheit:99%/99%/99%/99%
Menge:250mg/100mg/50mg/25mg
Preis ($):719.0/422.0/265.0/175.0